molecular formula C16H17NO5S B3046376 N-(4-Acetyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide CAS No. 123664-98-2

N-(4-Acetyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide

Cat. No.: B3046376
CAS No.: 123664-98-2
M. Wt: 335.4 g/mol
InChI Key: YPJOAPMGRJDGJZ-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

123664-98-2

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide

InChI

InChI=1S/C16H17NO5S/c1-11(18)13-9-16(22-12-7-5-4-6-8-12)14(10-15(13)21-2)17-23(3,19)20/h4-10,17H,1-3H3

InChI Key

YPJOAPMGRJDGJZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)C)OC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)C)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 100 ml of anhydrous methylene chloride were dissolved 10 g of 3-methylsulfonylamino-4-phenoxyanisole and 2.81 g of acetyl chloride. Thereto was added 9.1 g of aluminum chloride in 5 minutes with ice-cooling. The mixture was stirred for 1 hour at 20°-25° C. The reaction mixture was introduced into 100 ml of ice water. The resulting organic layer was separated, washed with water and a saturated aqueous sodium chloride solution in this order, and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from isopropyl alcohol to obtain 9.83 g (yield: 86%) of methyl 4-methylsulfonylamino-2-methoxy-5-phenoxyphenyl ketone having a melting point of 108.5-110° C.
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9.1 g
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100 mL
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